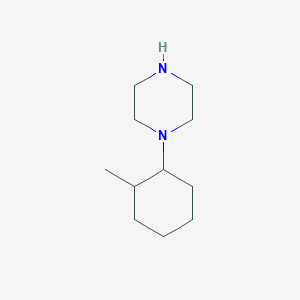

1-(2-Methylcyclohexyl)piperazine

Übersicht

Beschreibung

“1-(2-Methylcyclohexyl)piperazine” is a chemical compound with the empirical formula C11H24Cl2N2 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(2-Methylcyclohexyl)piperazine”, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .

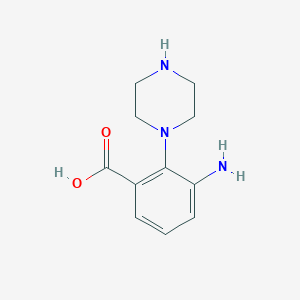

Molecular Structure Analysis

The molecular structure of “1-(2-Methylcyclohexyl)piperazine” is characterized by a six-membered ring containing two opposing nitrogen atoms . The presence of the additional nitrogen permits for adjusting 3D geometry at the distal position of the six-membered ring .

Physical And Chemical Properties Analysis

“1-(2-Methylcyclohexyl)piperazine” is a solid compound . Its molecular weight is 255.23 .

Wissenschaftliche Forschungsanwendungen

Analogues for Diagnostic and Therapeutic Applications

Research has focused on creating analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) for potential use as positron emission tomography (PET) radiotracers in oncology. Modifications aimed at reducing lipophilicity without sacrificing affinity for σ(1) and σ(2) receptors have led to compounds with potential for tumor cell entry and minimal antiproliferative activity, indicating a promising direction for cancer diagnostic and therapeutic applications (Abate et al., 2011).

Anti-mycobacterial Activity

Piperazine derivatives have been identified as a versatile scaffold in the design of medicinally important compounds, including those with potent activity against Mycobacterium tuberculosis (MTB). The structural versatility of piperazine allows for the development of molecules effective against both drug-sensitive and drug-resistant strains of TB. This review emphasizes the importance of piperazine in creating effective anti-TB agents through detailed structure-activity relationship (SAR) studies, providing a valuable resource for medicinal chemists (Girase et al., 2020).

Synthesis of Antioxidant Compounds

The synthesis of piperazine derivatives containing methylxanthine moiety has been explored for their antioxidant properties. These compounds were evaluated using various in vitro assays, demonstrating significant activity against lipid peroxidation. The findings suggest that the incorporation of a hydroxyl group in the piperazine structure plays a critical role in enhancing antioxidant properties, offering insights into the design of new antioxidant agents (Andonova et al., 2014).

Antipsychotic and Serotonin Reuptake Inhibition

Novel bicyclic 1-heteroaryl-4-[omega-(1H-indol-3-yl)alkyl]piperazines have shown potent in vitro dopamine D(2) receptor antagonism and serotonin reuptake inhibition. These compounds exhibit promising pharmacological activities in vivo, potentially serving as dual-action antipsychotics. The ability to adopt conformations fitting both the dopamine D(2) receptor and serotonin transporter pharmacophores highlights the structural adaptability of piperazine derivatives in developing multifunctional therapeutics (Smid et al., 2005).

Anticancer and Antibacterial Properties

Mn(II) and Zn(II) macrocyclic Schiff-base complexes containing piperazine moiety have been synthesized and evaluated for their cytotoxic and antibacterial properties. These complexes demonstrated potent activity against glioblastoma cell lines and showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, outperforming some standard drugs. The research suggests potential therapeutic applications of these complexes in treating cancer and bacterial infections (Keypour et al., 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-(2-methylcyclohexyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-10-4-2-3-5-11(10)13-8-6-12-7-9-13/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJADGWLXSPEIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389913 | |

| Record name | 1-(2-methylcyclohexyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylcyclohexyl)piperazine | |

CAS RN |

435345-39-4 | |

| Record name | 1-(2-methylcyclohexyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Methoxyphenyl)amino]cyclopentanecarboxylic acid](/img/structure/B1608221.png)

![4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B1608224.png)

![Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate](/img/structure/B1608239.png)

![Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate](/img/structure/B1608244.png)